2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a thiophene ring, a cyano group, and a tetrahydropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, followed by the introduction of the cyano group and the formation of the tetrahydropyridine ring. The final step involves the attachment of the acetamide group.
Thiophene Derivative Preparation: The thiophene ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Cyano Group Introduction: The cyano group is introduced via nucleophilic substitution reactions, often using cyanogen bromide or similar reagents.
Tetrahydropyridine Formation: The tetrahydropyridine ring is formed through cyclization reactions, typically involving the use of strong acids or bases.
Acetamide Attachment: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the cyano group to an amine or the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: It is used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide: Similar structure with a different substitution pattern.
N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: Contains a thiadiazole ring and a pyrazolone moiety.
Uniqueness
The uniqueness of 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C20H19N3O2S2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[5-cyano-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O2S2/c1-12-5-3-4-6-16(12)22-18(25)11-27-20-15(10-21)14(9-17(24)23-20)19-13(2)7-8-26-19/h3-8,14H,9,11H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
KXUQFCFQCFPHHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.